molecular formula C12H10Cl3NO2 B8375932 2-Methyl-3-trichloroacetyl-7-methoxyindole CAS No. 354573-93-6

2-Methyl-3-trichloroacetyl-7-methoxyindole

Cat. No. B8375932
Key on ui cas rn: 354573-93-6
M. Wt: 306.6 g/mol
InChI Key: SZZSNCNMMRJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653304B2

Procedure details

To a 2 L round-bottomed flask equipped with a magnetic stirrer and a N2 bubbler were added 2-methyl-7-methoxyindole (12 g, 74 mmol), acetonitrile (125 mL) and collidine (15 mL, 113 mmol). The mixture was stirred to give a solution and was cooled with an ice water bath. Trichloroacetyl chloride (14 mL, 112 mmol) was added. The cooling bath was removed and the reaction mixture stirred at RT for 3 h. 1N HCl (500 mL) was then added over 10 minutes. The resulting slurry was stirred at RT for 30 minutes and filtered. The cake was washed with DI water (3×50 mL) and suction dried for 17 h to give 2-methyl-3-trichloroacetyl-7-methoxyindole (22.8 g, 96% yield). 1H NMR (CDCl3) δ2.79 (s, 3H), 3.96 (s, 3H), 6.71 (d, J=7.9 Hz, 1H), 7.19 (dd, J=7.9, 8.4 Hz, 1H), 7.82 (d, J=8.4 Hz, 1H), 8.92 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][C:7]=2[O:13][CH3:14].N1C(C)=CC(C)=CC=1C.[Cl:24][C:25]([Cl:30])([Cl:29])[C:26](Cl)=[O:27]>C(#N)C>[CH3:3][C:4]1[NH:5][C:6]2[C:11]([C:12]=1[C:26](=[O:27])[C:25]([Cl:30])([Cl:29])[Cl:24])=[CH:10][CH:9]=[CH:8][C:7]=2[O:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
12 g
Type
reactant
Smiles
CC=1NC2=C(C=CC=C2C1)OC
Name
Quantity
15 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an ice water bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at RT for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
1N HCl (500 mL) was then added over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at RT for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with DI water (3×50 mL) and suction
CUSTOM
Type
CUSTOM
Details
dried for 17 h
Duration
17 h

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1C(C(Cl)(Cl)Cl)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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